![molecular formula C20H22N2O2 B5614426 1,1'-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5614426.png)
1,1'-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
‘1,1'-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone’ is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as ‘Cpd 5’ and is a derivative of the natural product, staurosporine. In
Mechanism of Action
The mechanism of action of ‘Cpd 5’ involves the inhibition of protein kinases, which are enzymes that regulate cell growth and division. By inhibiting these enzymes, ‘Cpd 5’ can prevent the growth and proliferation of cancer cells. Additionally, ‘Cpd 5’ has been found to exhibit neuroprotective effects by inhibiting the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
‘Cpd 5’ has been found to exhibit potent inhibitory activity against a wide range of protein kinases, including cyclin-dependent kinases, glycogen synthase kinase-3, and protein kinase C. In addition, it has been found to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. These properties make ‘Cpd 5’ a potential candidate for the development of drugs for the treatment of cancer and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of ‘Cpd 5’ is its potent inhibitory activity against a wide range of protein kinases, which makes it a potential candidate for the development of anticancer drugs. However, one limitation of ‘Cpd 5’ is its low yield in the synthesis process, which makes it difficult to obtain large quantities of the compound for further studies.
Future Directions
There are several future directions for the study of ‘Cpd 5’. One potential direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the development of ‘Cpd 5’ derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of ‘Cpd 5’ in the inhibition of protein kinases and the aggregation of amyloid beta peptides. Finally, the potential therapeutic applications of ‘Cpd 5’ in other diseases such as diabetes and cardiovascular diseases should also be explored.
Synthesis Methods
The synthesis of ‘Cpd 5’ involves the reaction of staurosporine with ethyl 2-bromoacetate, followed by a series of chemical transformations. The final product is obtained through a purification process using column chromatography. The yield of the synthesis process is approximately 10%.
Scientific Research Applications
‘Cpd 5’ has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent inhibitory activity against protein kinases, which are involved in the regulation of cell growth and division. This property makes ‘Cpd 5’ a potential candidate for the development of anticancer drugs.
Properties
IUPAC Name |
1-[4-acetyl-1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-12-19(14(3)23)20(15(4)24)13(2)22(12)10-9-16-11-21-18-8-6-5-7-17(16)18/h5-8,11,21H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBVHIQMRIURCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CCC2=CNC3=CC=CC=C32)C)C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
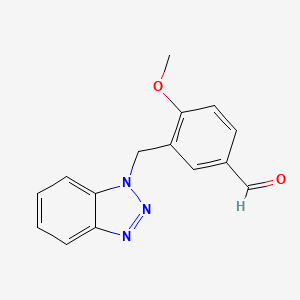
![2-phenoxy-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5614352.png)
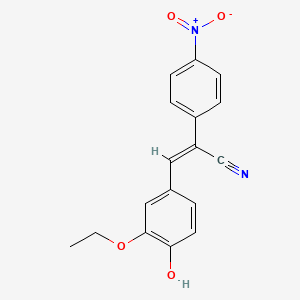
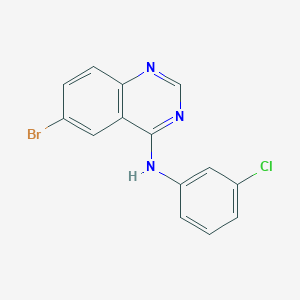
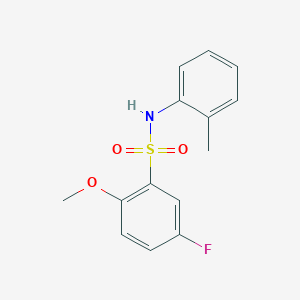
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5614392.png)
![2-(8-benzyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(tert-butyl)acetamide](/img/structure/B5614395.png)
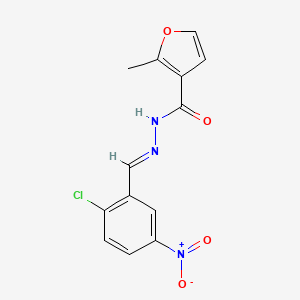
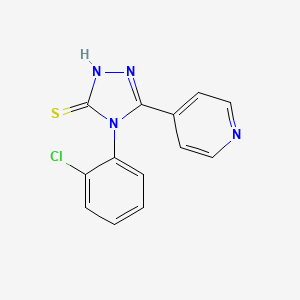
![2-{3-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-4-methylpyrimidine](/img/structure/B5614419.png)
![4-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5614430.png)

![1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5614455.png)

